Cas no 2171747-22-9 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid)

3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative featuring an Fmoc-protected amine group and a trifluorobutanoic acid moiety. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its structural versatility and the incorporation of a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The Fmoc protection ensures compatibility with solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild conditions. Its oxolane (tetrahydrofuran) ring contributes to conformational rigidity, making it useful in designing peptidomimetics. The trifluorobutanoic acid segment further enables modifications for bioactivity studies or prodrug development. This compound is suited for applications requiring precise control over peptide backbone functionalization.
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid structure
2171747-22-9 structure
Product Name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid
CAS No:2171747-22-9
MF:C24H23F3N2O6
MW:492.444437265396
CID:5800601
PubChem ID:165578527
Update Time:2025-07-01

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid
    • 2171747-22-9
    • 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-4,4,4-trifluorobutanoic acid
    • EN300-1540507
    • Inchi: 1S/C24H23F3N2O6/c25-24(26,27)19(11-20(30)31)29-22(32)21-18(9-10-34-21)28-23(33)35-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19,21H,9-12H2,(H,28,33)(H,29,32)(H,30,31)
    • InChI Key: OZVJPQKRLYKOCE-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)NC(C1C(CCO1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)(F)F

Computed Properties

  • Exact Mass: 492.15082094g/mol
  • Monoisotopic Mass: 492.15082094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 772
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 114Ų

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid Pricemore >>

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Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid

Research Briefing on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid (CAS: 2171747-22-9)

The compound 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid (CAS: 2171747-22-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and trifluorobutanoic acid moiety, is a key intermediate in peptide synthesis and drug development. Its unique structural features make it a valuable tool for researchers exploring novel therapeutic agents and biochemical probes.

Recent studies have highlighted the role of this compound in the synthesis of modified peptides and peptidomimetics. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions. The trifluorobutanoic acid segment introduces steric and electronic effects that can enhance the binding affinity and metabolic stability of resulting peptides. Researchers have employed this compound to develop analogs of bioactive peptides with improved pharmacokinetic properties.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid to synthesize a series of protease-resistant peptide inhibitors targeting inflammatory pathways. The incorporation of the trifluoromethyl group was found to significantly reduce enzymatic degradation, thereby prolonging the half-life of the inhibitors in vivo. This research underscores the potential of this compound in the design of next-generation peptide therapeutics.

Another notable application of this compound was reported in a 2024 Nature Communications article, where it was used as a building block for the development of fluorescent probes. The Fmoc-protected amino acid derivative was conjugated with a fluorophore to create a sensitive probe for detecting enzyme activity in live cells. The probe demonstrated high specificity and low cytotoxicity, making it a promising tool for real-time imaging in biological systems.

From a synthetic chemistry perspective, the compound's robustness and versatility have been demonstrated in multiple recent publications. Its compatibility with standard SPPS protocols allows for seamless integration into complex peptide sequences. Moreover, the trifluoromethyl group's influence on the peptide's conformational dynamics has been a subject of intense investigation, with computational studies providing insights into its role in stabilizing secondary structures.

In conclusion, 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-4,4,4-trifluorobutanoic acid (CAS: 2171747-22-9) represents a valuable chemical entity in modern drug discovery and chemical biology. Its applications span from peptide therapeutics to molecular probes, with recent research continually expanding its utility. As the field progresses, this compound is expected to play an increasingly important role in addressing challenges related to peptide stability, bioavailability, and target engagement.

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